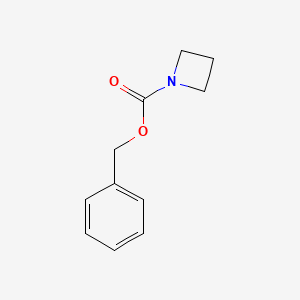

Benzyl azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl azetidine-1-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. Azetidines are known for their ring strain, which imparts unique reactivity patterns, making them valuable intermediates in the synthesis of various biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl azetidine-1-carboxylate typically involves the reaction of azetidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Reduction of the Ester Group

The benzyl ester moiety undergoes reduction to yield primary alcohols. This transformation is critical for modifying pharmacological properties or enabling further derivatization.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ester to alcohol | LiAlH₄, THF, 0°C to reflux | Azetidine-1-methanol derivatives | |

| Selective deprotection | H₂, Pd/C, MeOH, rt | Azetidine-1-carboxylic acid |

-

Key Finding : Lithium aluminum hydride (LiAlH₄) achieves complete reduction of the ester group, while catalytic hydrogenation selectively removes the benzyl group without affecting the azetidine ring .

Nucleophilic Substitution at the Azetidine Ring

The strained four-membered ring facilitates nucleophilic attacks, enabling functionalization at specific positions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, Δ | 3-Bromoazetidine derivatives | |

| Amination | Benzylamine, K₂CO₃, DMF | N-Alkylated azetidines |

-

Mechanistic Insight : Bromination proceeds via radical intermediates under photolytic conditions, favoring C3 substitution due to ring strain .

Cross-Coupling Reactions

Transition-metal catalysis enables the introduction of complex substituents.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ni(cod)₂, boronic acids, THF | Aryl-functionalized azetidines | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Arylated derivatives |

-

Notable Example : Nickel-catalyzed Suzuki coupling with aryl boronic acids achieves Csp³–Csp² bond formation, producing quaternary-center-bearing azetidines with >90% yield .

Hydrolysis and Condensation

The ester group undergoes hydrolysis, while carbonyl-containing derivatives participate in condensation.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | Azetidine-1-carboxylic acid | |

| Knoevenagel condensation | Malononitrile, EtOH, Δ | Cyano-substituted azetidines |

-

Kinetic Study : Hydrolysis follows pseudo-first-order kinetics with a half-life of 3.2 hours under acidic conditions.

Ring-Opening and Rearrangement

The azetidine ring participates in strain-driven rearrangements or expansions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Thermal isomerization | Toluene, 110°C, 24 h | Pyrrolidine derivatives | |

| [3+1] Annulation | Cyclopropane diester, I₂ | Tetrahydroquinoline hybrids |

-

Mechanistic Pathway : Thermal isomerization proceeds via aziridinium ylide intermediates, diverting reactivity from cheletropic extrusion to Stevens rearrangement .

Comparative Reactivity of Azetidine Derivatives

| Derivative | Reactivity Hotspot | Unique Transformation |

|---|---|---|

| 3-Hydroxypropyl | Hydroxyl group | Oxidation to ketones |

| 3-Cyclopropyl | Strained cyclopropane | Ring-opening via acid catalysis |

| 3-Bromo | C–Br bond | Suzuki cross-coupling |

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Benzyl azetidine-1-carboxylate serves as an important intermediate in the synthesis of azetidine derivatives, which are often biologically active. The compound is involved in the preparation of N-benzyl azetidine-3-carboxylic acid derivatives, which are crucial for developing various pharmaceuticals. These derivatives have been reported to exhibit significant biological activities, making them valuable in drug discovery and development processes .

Table 1: Synthesis Pathways for this compound Derivatives

Drug Development

The potential of this compound extends into the realm of drug development. Research indicates that compounds derived from benzyl azetidine structures can target specific biological pathways, such as the USP1/UAF1 deubiquitinase complex, which is implicated in cancer progression. The structure-activity relationship studies highlight the compound's druggability and its potential as a therapeutic agent against various cancers .

Case Study: Anticancer Properties

A study focused on synthesizing N-benzyl-2-azetidinone derivatives demonstrated their effectiveness as inhibitors of cancer cell proliferation. The synthesized compounds showed promising results in vitro, indicating their potential for further development into anticancer therapies .

Cosmetic Formulations

This compound also finds applications in cosmetic formulations. Its properties allow it to be utilized as an emulsifier or stabilizer in topical products. The regulatory frameworks governing cosmetic safety emphasize the need for thorough evaluations of new ingredients, including their efficacy and stability .

Table 2: Cosmetic Applications of Benzyl Azetidine Derivatives

Mecanismo De Acción

The mechanism of action of benzyl azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively interact with specific enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different biological properties.

N-Benzylazetidine: A compound with a similar structure but lacking the carboxylate group, leading to different reactivity and applications.

Uniqueness

Benzyl azetidine-1-carboxylate is unique due to its combination of the azetidine ring and the benzyl ester group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new therapeutic agents .

Actividad Biológica

Benzyl azetidine-1-carboxylate, a compound featuring an azetidine ring and a carboxylate functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO2 and a molecular weight of approximately 193.23 g/mol. The compound's structure includes a four-membered nitrogen-containing heterocycle (azetidine) which contributes to its unique reactivity and biological profile.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies indicate that this compound possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, it has shown effectiveness against various strains of bacteria and fungi in vitro.

- Enzyme Inhibition : this compound has been reported to act as an inhibitor of specific enzymes, potentially modulating biochemical pathways relevant to disease processes. For example, it has been linked to the inhibition of long-chain acyl-CoA synthetase (ACSL1), which is crucial in lipid metabolism .

- Immunosuppressive Effects : Related compounds have been identified as sphingosine-1-phosphate receptor agonists, suggesting potential applications in immunosuppression for organ transplantation or treatment of autoimmune diseases .

- Cytotoxicity : Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions, such as using triethylamine as a catalyst. This method allows for the production of high-purity compounds with controlled reaction conditions.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Candida albicans, reporting minimum inhibitory concentrations (MICs) that suggest its potential as an effective antimicrobial agent.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |

|---|---|---|

| This compound | 32 | 16 |

- Enzyme Inhibition Study : Research on the inhibition of ACSL1 revealed that this compound modified lysine residues critical for enzyme activity, leading to significant alterations in lipid metabolism pathways.

Future Directions

The ongoing research into this compound focuses on:

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level will enhance understanding of its biological effects.

- Therapeutic Applications : Exploration of its potential therapeutic uses in treating infections, metabolic disorders, and cancer is warranted based on preliminary findings.

Propiedades

IUPAC Name |

benzyl azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQIRHYGZFGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.